molecular formula C13H20BrN3O3S B4051131 [2-[2-Methyl-4-(2-methylpropyl)-5-oxooxolan-2-yl]-2-oxoethyl]-(1,3,4-thiadiazol-2-yl)azanium;bromide

[2-[2-Methyl-4-(2-methylpropyl)-5-oxooxolan-2-yl]-2-oxoethyl]-(1,3,4-thiadiazol-2-yl)azanium;bromide

Cat. No.: B4051131
M. Wt: 378.29 g/mol
InChI Key: ZHWYAZNLDKSNJO-UHFFFAOYSA-N
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Description

[2-[2-Methyl-4-(2-methylpropyl)-5-oxooxolan-2-yl]-2-oxoethyl]-(1,3,4-thiadiazol-2-yl)azanium;bromide is a complex organic compound featuring a unique combination of functional groups This compound is characterized by the presence of a thiadiazole ring, an oxolane ring, and a bromide ion

Properties

IUPAC Name

[2-[2-methyl-4-(2-methylpropyl)-5-oxooxolan-2-yl]-2-oxoethyl]-(1,3,4-thiadiazol-2-yl)azanium;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3S.BrH/c1-8(2)4-9-5-13(3,19-11(9)18)10(17)6-14-12-16-15-7-20-12;/h7-9H,4-6H2,1-3H3,(H,14,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHWYAZNLDKSNJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CC(OC1=O)(C)C(=O)C[NH2+]C2=NN=CS2.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[2-Methyl-4-(2-methylpropyl)-5-oxooxolan-2-yl]-2-oxoethyl]-(1,3,4-thiadiazol-2-yl)azanium;bromide typically involves multi-step organic reactions. One common approach is to start with the formation of the oxolane ring through a cyclization reaction. This is followed by the introduction of the thiadiazole ring via a nucleophilic substitution reaction. The final step involves the quaternization of the nitrogen atom with a bromide source under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxolane ring, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the thiadiazole ring, potentially converting it into a more saturated form.

    Substitution: The bromide ion can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound’s potential as a bioactive molecule is of interest. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of the thiadiazole ring is particularly noteworthy, as it is a common motif in many pharmacologically active compounds.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [2-[2-Methyl-4-(2-methylpropyl)-5-oxooxolan-2-yl]-2-oxoethyl]-(1,3,4-thiadiazol-2-yl)azanium;bromide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The oxolane ring may enhance the compound’s stability and bioavailability. The bromide ion can facilitate the compound’s solubility and transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • [2-[2-Methyl-4-(2-methylpropyl)-5-oxooxolan-2-yl]-2-oxoethyl]-(1,3,4-thiadiazol-2-yl)azanium;chloride
  • [2-[2-Methyl-4-(2-methylpropyl)-5-oxooxolan-2-yl]-2-oxoethyl]-(1,3,4-thiadiazol-2-yl)azanium;iodide

Uniqueness

The uniqueness of [2-[2-Methyl-4-(2-methylpropyl)-5-oxooxolan-2-yl]-2-oxoethyl]-(1,3,4-thiadiazol-2-yl)azanium;bromide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to its chloride and iodide analogs, the bromide variant may exhibit different reactivity and solubility profiles, making it suitable for specific applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-[2-Methyl-4-(2-methylpropyl)-5-oxooxolan-2-yl]-2-oxoethyl]-(1,3,4-thiadiazol-2-yl)azanium;bromide
Reactant of Route 2
[2-[2-Methyl-4-(2-methylpropyl)-5-oxooxolan-2-yl]-2-oxoethyl]-(1,3,4-thiadiazol-2-yl)azanium;bromide

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